

5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1521725

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characterization of **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties and analytical characterization of **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**. Primarily focusing on the determination of its molecular weight, this document details the necessary calculations and the advanced analytical workflows required for its empirical verification. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical data with practical, field-proven methodologies, establishing a framework for the robust validation of this and similar small molecule entities. We will explore the causality behind experimental choices, from initial purity assessments using chromatography to definitive structural elucidation and mass verification by spectroscopic techniques.

Part 1: Core Molecular Attributes

The foundational step in the characterization of any chemical entity is the unambiguous confirmation of its identity and fundamental properties. This section outlines the core attributes of **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**.

Chemical Identity

- Systematic Name: **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**
- CAS Number: 886368-88-3[\[1\]](#)
- Molecular Formula: C₉H₇FN₂O₂[\[2\]](#)

This compound is a fluorinated, N-methylated derivative of the indazole carboxylic acid scaffold. Such structures are of significant interest in medicinal chemistry and serve as key intermediates in the synthesis of pharmacologically active molecules.[\[3\]](#)[\[4\]](#) The presence of the fluorine atom can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making precise characterization essential.

Molecular Weight Determination

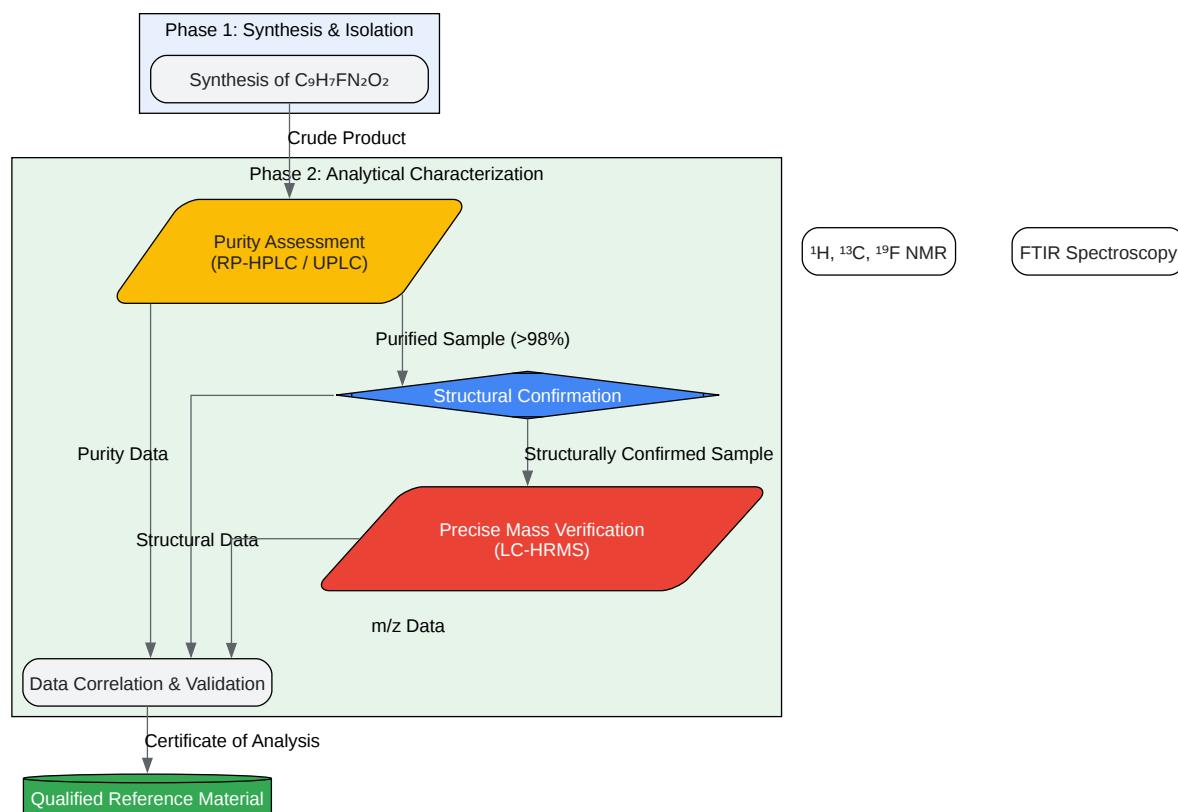
The molecular weight is a critical parameter, calculated from the molecular formula using the atomic weights of its constituent elements. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope for each element), which is determined by high-resolution mass spectrometry.

Table 1: Calculation of Average Molecular Weight

Element	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon (C)	9	12.011	108.099
Hydrogen (H)	7	1.008	7.056
Fluorine (F)	1	18.998	18.998
Nitrogen (N)	2	14.007	28.014
Oxygen (O)	2	15.999	31.998
Total	Average Molecular Weight:		194.165 g/mol

- Monoisotopic Mass: 194.0495 Da

- Reported Molecular Weight: 194.1649932861328[1]


The monoisotopic mass is the value targeted in high-resolution mass spectrometry (HRMS) experiments to confirm the elemental composition of the molecule.

Part 2: Analytical Characterization Workflow

A single data point is insufficient for the complete characterization of a research compound. A multi-technique, orthogonal approach is required to establish identity, purity, and structure with a high degree of confidence. This workflow represents a self-validating system where each step confirms and builds upon the last.

Recommended Analytical Workflow Diagram

The following diagram illustrates a robust workflow for the comprehensive characterization of a newly synthesized batch of **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of small molecules.

Detailed Experimental Protocols

- Expertise & Rationale: RP-HPLC is the cornerstone of purity analysis in the pharmaceutical industry.^[5] Its ability to separate complex mixtures based on hydrophobicity makes it ideal for resolving the target compound from starting materials, by-products, and other impurities.^[6] This establishes a quantitative measure of purity, which is critical for subsequent assays.
- Methodology:
 - System: Agilent 1260 Infinity II LC System or equivalent.
 - Column: C18 stationary phase (e.g., Zorbax, 4.6 x 150 mm, 5 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 5 μ L.
 - Detector: UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.
 - Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.
 - Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
- Expertise & Rationale: Mass spectrometry provides direct evidence of a compound's molecular weight.^[7] While standard mass spectrometers confirm the nominal mass, high-resolution instruments (like TOF or Orbitrap) are essential for confirming the elemental formula.^[8] HRMS provides a measured mass with high precision (typically <5 ppm error),

allowing for the confident assignment of the $C_9H_7FN_2O_2$ formula by matching the experimental value to the theoretical monoisotopic mass (194.0495 Da).

- Methodology:
 - System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive or Agilent 6545XT AdvanceBio LC/Q-TOF).
 - LC Method: Utilize a rapid UHPLC gradient similar to the purity method but on a shorter column to ensure sharp peaks.
 - Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes. The carboxylic acid moiety makes negative mode detection of the $[M-H]^-$ ion (m/z 193.0422) highly likely.
 - Scan Range: m/z 50 - 500.
 - Resolution: Set to >60,000.
 - Data Acquisition: Perform a full scan to detect the parent ion.
 - Validation: The observed mass of the molecular ion should be within 5 ppm of the calculated theoretical monoisotopic mass. For $C_9H_7FN_2O_2$, the theoretical $[M-H]^-$ is 193.0422 Da. An observed mass between 193.0412 and 193.0432 Da would validate the elemental composition.
- Expertise & Rationale: While MS confirms what a molecule weighs, Nuclear Magnetic Resonance (NMR) spectroscopy reveals its carbon-hydrogen framework, confirming what it is. Infrared (IR) spectroscopy provides complementary information by identifying key functional groups.^[7] For **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**, 1H , ^{13}C , and ^{19}F NMR are all critical for unambiguous structural assignment. FTIR is particularly powerful for confirming the presence of the carboxylic acid group.^[7]
- Methodology:
 - NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., $DMSO-d_6$ or $CDCl_3$).

- ^1H NMR: Expect signals corresponding to the aromatic protons on the indazole ring and the N-methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
- ^{13}C NMR: Expect 9 distinct carbon signals, including the carbonyl carbon of the carboxylic acid.
- ^{19}F NMR: Expect a single signal, confirming the presence of one fluorine atom.
- FTIR Sample Preparation: Analyze a small amount of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
- FTIR Analysis: Look for characteristic absorption bands: a broad O-H stretch ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$) for the carboxylic acid, along with C=C and C-N stretches in the fingerprint region.

Part 3: Data Interpretation and Summary

The trustworthiness of the characterization comes from the cohesive story told by all analytical data. The HPLC chromatogram establishes the purity of the sample being analyzed. The HRMS data confirms that the main peak has the correct elemental formula. Finally, the NMR and FTIR spectra confirm that the atoms are connected in the correct way to form **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid**.

Table 2: Summary of Physicochemical Properties

Property	Value	Source / Method
CAS Number	886368-88-3	Chemical Abstract Service [1]
Molecular Formula	C ₉ H ₇ FN ₂ O ₂	Elemental Analysis / HRMS [2]
Average Molecular Weight	194.165 g/mol	Calculation from Atomic Weights
Monoisotopic Mass	194.0495 Da	Theoretical Calculation
Experimentally Verified Mass	[M-H] ⁻ at m/z 193.0422 ± 5ppm	High-Resolution Mass Spectrometry
Purity	>98% (Typical)	RP-HPLC
Identity Confirmation	Conforms to structure	NMR, FTIR [7]

Conclusion

The determination of the molecular weight of **5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid** is a multi-faceted process that extends beyond simple calculation. It requires a systematic and orthogonal analytical approach to ensure scientific integrity. By integrating chromatographic separations with high-resolution mass spectrometry and spectroscopic techniques, researchers and drug development professionals can establish a comprehensive and trustworthy data package. This guide outlines such a workflow, emphasizing the rationale behind each step to provide a self-validating protocol for the definitive characterization of this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-1-methyl-1h-indazole-3-carboxylic acid [cymitquimica.com]
- 2. echemi.com [echemi.com]

- 3. diva-portal.org [diva-portal.org]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. agilent.com [agilent.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- To cite this document: BenchChem. [5-Fluoro-1-methyl-1H-indazole-3-carboxylic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521725#5-fluoro-1-methyl-1h-indazole-3-carboxylic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com